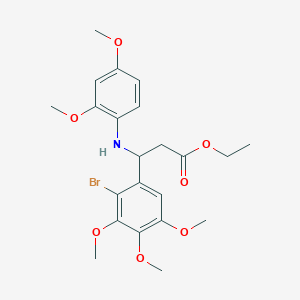
Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of multiple methoxy groups, a bromine atom, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate typically involves multi-step organic reactions. One common approach is to start with the bromination of 3,4,5-trimethoxybenzene to introduce the bromine atom. This is followed by a condensation reaction with 2,4-dimethoxyaniline to form the anilino derivative. The final step involves esterification with ethyl propanoate under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the bromine atom can result in the formation of a hydrogen atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate involves its interaction with specific molecular targets and pathways. The methoxy groups and bromine atom may play a role in its binding affinity and reactivity with enzymes or receptors. The ester functional group can also influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(anilino)propanoate: Lacks the methoxy groups on the aniline ring, which may influence its chemical properties and interactions.
Ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)butanoate: Has a longer carbon chain, which may affect its solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H28BrNO7 |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
ethyl 3-(2-bromo-3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyanilino)propanoate |
InChI |
InChI=1S/C22H28BrNO7/c1-7-31-19(25)12-16(24-15-9-8-13(26-2)10-17(15)27-3)14-11-18(28-4)21(29-5)22(30-6)20(14)23/h8-11,16,24H,7,12H2,1-6H3 |
Clave InChI |
QRSUJQLLAYJXLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C(=C1Br)OC)OC)OC)NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15248657.png)
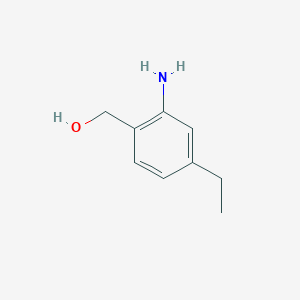
![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)
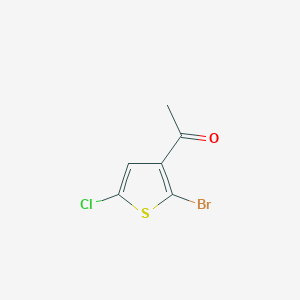

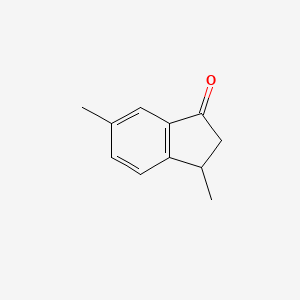
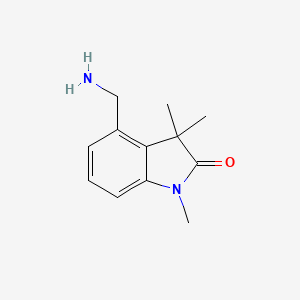
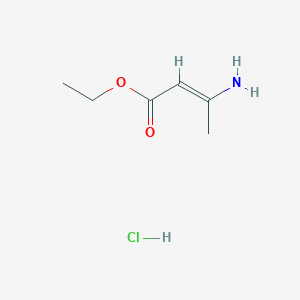
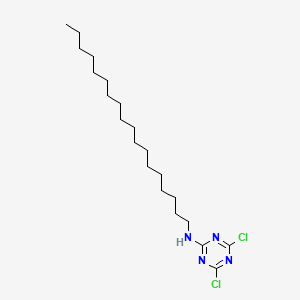

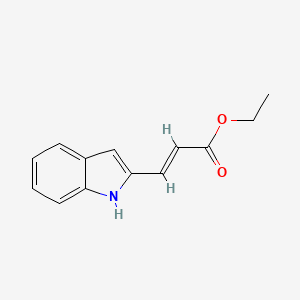
![N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B15248721.png)
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
